3-(Aminomethyl)-4-methylpent-1-yne

Catalog No.
S13663578
CAS No.
M.F
C7H13N
M. Wt
111.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Aminomethyl)-4-methylpent-1-yne

Product Name

3-(Aminomethyl)-4-methylpent-1-yne

IUPAC Name

2-propan-2-ylbut-3-yn-1-amine

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

InChI

InChI=1S/C7H13N/c1-4-7(5-8)6(2)3/h1,6-7H,5,8H2,2-3H3

InChI Key

YKVWAKRADDKQQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN)C#C

3-(Aminomethyl)-4-methylpent-1-yne is an organic compound characterized by a unique structure that includes a terminal alkyne functional group, an amine group, and a branched aliphatic chain. The molecular formula of this compound is C₇H₁₃N, and it features a triple bond between carbon atoms, which contributes to its reactivity and potential applications in organic synthesis. The presence of the amino group allows for various chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

  • Hydrohalogenation: Similar to other alkynes, it can react with hydrogen halides (e.g., HBr) to form haloalkenes through Markovnikov or anti-Markovnikov addition mechanisms. This reaction can yield different brominated products depending on the conditions applied .
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents at the carbon chain.
  • Reduction: The alkyne can be reduced to form alkenes or alkanes using hydrogenation or other reducing agents like lithium aluminum hydride.
  • Alkylation: The amino group can also act as a nucleophile in alkylation reactions, enabling the formation of more complex structures.

Several synthesis methods have been reported for 3-(Aminomethyl)-4-methylpent-1-yne:

  • Alkyne Formation: Starting from 4-methylpent-1-yne, an amine can be introduced via a nucleophilic substitution reaction.
  • Reductive Amination: This method involves the reaction of 4-methylpent-1-yne with an appropriate aldehyde or ketone followed by reduction to yield the amine.
  • Grignard Reactions: Another potential route is through Grignard reagents reacting with suitable electrophiles to introduce the amino group at the desired position on the carbon chain.

3-(Aminomethyl)-4-methylpent-1-yne has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals due to its reactive functional groups.
  • Material Science: Its unique structure may allow it to be used in developing novel materials with specific properties.
  • Biochemical Research: Investigating its interactions with biological molecules could lead to new insights into drug design and development.

Several compounds share structural similarities with 3-(Aminomethyl)-4-methylpent-1-yne. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Methylpent-1-yneTerminal alkyne without amino groupLacks biological activity associated with amines
3-Aminopropyl-1-butyneShorter carbon chain but similar functional groupsDifferent reactivity due to shorter chain
5-Amino-2-pentyneSimilar functional groups but longer chainPotentially different biological activities
2-Aminobut-3-yneBranched structure similar to 3-(Aminomethyl)-4-methylpent-1-yneDifferent steric effects due to branching

These comparisons highlight the unique properties of 3-(Aminomethyl)-4-methylpent-1-yne, particularly its combination of an alkyne and an amino group, which may confer distinct reactivity and potential applications in organic synthesis and medicinal chemistry.

XLogP3

1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

111.104799419 g/mol

Monoisotopic Mass

111.104799419 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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